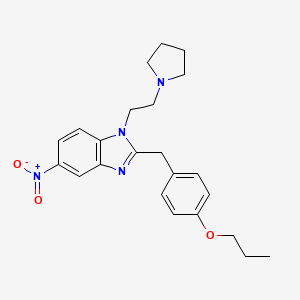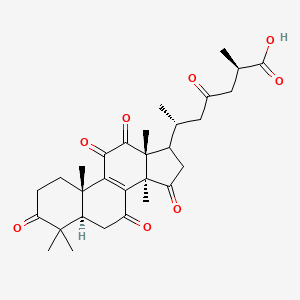
(25R)-3,7,11,12,15,23-hexaoxo-lanost-8-ene-26-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(25R)-3,7,11,12,15,23-Hexaoxo-lanost-8-ene-26-oic acid, also known as ganosporeric acid A, is a triterpenoid compound derived from lanostane. It is notable for its complex structure, which includes multiple keto groups and a carboxylic acid functional group. This compound is primarily found in certain species of fungi, such as Ganoderma lucidum, and has garnered interest due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (25R)-3,7,11,12,15,23-hexaoxo-lanost-8-ene-26-oic acid typically involves multiple steps starting from simpler triterpenoid precursors. The process often includes:
Oxidation Reactions: Introduction of keto groups at specific positions on the lanostane skeleton.
Functional Group Transformations:
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. it can be extracted from natural sources like Ganoderma lucidum through solvent extraction and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: Functional groups on the compound can be substituted with other groups to create derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for facilitating substitution reactions.
Major Products:
Oxidation Products: Compounds with additional keto or carboxylic acid groups.
Reduction Products: Compounds with hydroxyl groups replacing keto groups.
Substitution Products: Derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
(25R)-3,7,11,12,15,23-Hexaoxo-lanost-8-ene-26-oic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in traditional medicine, particularly in Asian countries.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of (25R)-3,7,11,12,15,23-hexaoxo-lanost-8-ene-26-oic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in inflammatory pathways, cancer cell signaling molecules.
Pathways: Inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ganoderic Acids: Other triterpenoids found in Ganoderma species with similar structures but different functional groups.
Lanostane Derivatives: Compounds derived from lanostane with varying degrees of oxidation and functionalization.
Uniqueness: (25R)-3,7,11,12,15,23-Hexaoxo-lanost-8-ene-26-oic acid is unique due to its specific arrangement of keto groups and the presence of a carboxylic acid group, which confer distinct biological activities compared to other triterpenoids.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Eigenschaften
Molekularformel |
C30H38O8 |
|---|---|
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17?,19+,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
AKWNYHCILPEENZ-XWINERGBSA-N |
Isomerische SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)C1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Kanonische SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-[4-chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829671.png)
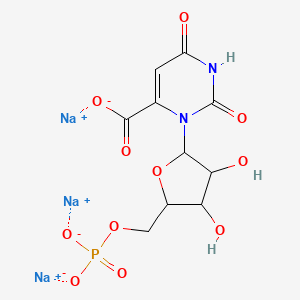
![2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829696.png)
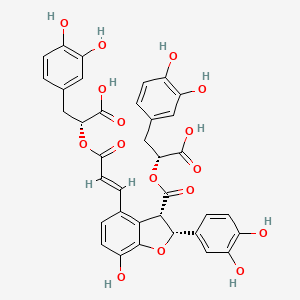
![(4R)-N-[2-(didecylamino)ethyl]-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B10829702.png)
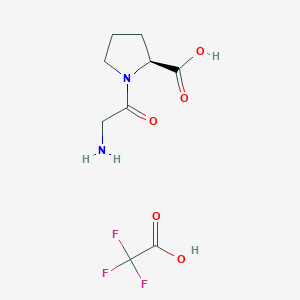
![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829705.png)
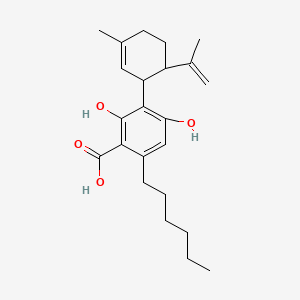
![(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829717.png)
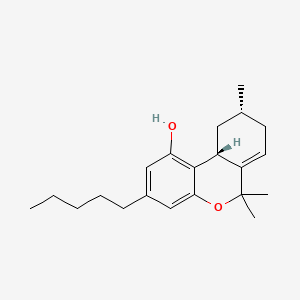
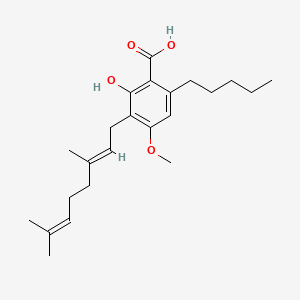
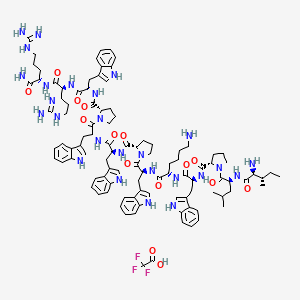
![3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B10829763.png)
